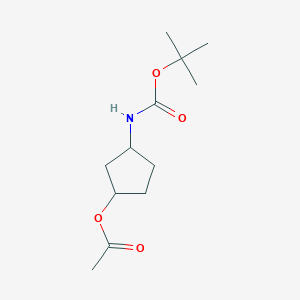

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a chemical compound with a complex structure that is primarily used in research and development.

Métodos De Preparación

The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopentylamine with tert-butyl chloroformate to form the intermediate [3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl] chloride. This intermediate is then reacted with acetic acid to produce the final compound . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.

Análisis De Reacciones Químicas

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl group protects the amino functionality, enabling selective reactions without degrading the amine. Common applications include:

- Synthesis of Amino Acids : The compound can be utilized in the synthesis of various amino acids and their derivatives, which are crucial for peptide synthesis and drug development.

- Formation of Heterocycles : It can participate in cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals.

Pharmaceutical Development

Research indicates that 3-((tert-butoxycarbonyl)amino)cyclopentyl acetate may exhibit biological activity relevant to drug development. Its structure allows it to interact with various biomolecules, making it a candidate for further exploration in pharmacological studies. Notable applications include:

- GABA Analogs : Compounds with similar structures have been investigated for their potential as GABA (gamma-aminobutyric acid) analogs. These analogs are important in neurological research and therapeutic applications due to their role in neurotransmission.

- Anticancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, making it a candidate for anticancer drug development.

The biological activities of this compound have been documented in various studies:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory effects | Significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in vitro. |

| Antioxidant properties | Demonstrated reduction in reactive oxygen species (ROS) levels in neuronal cell lines, suggesting protective effects against oxidative stress. |

| Cancer cell apoptosis | Induced apoptosis in breast cancer cells via mitochondrial pathway activation, indicating potential for cancer therapy. |

Case Studies

Several case studies have highlighted the potential applications of this compound:

| Case Study | Application | Results |

|---|---|---|

| Study A | Development of GABA analogs | Showed enhanced GABAergic activity compared to standard compounds. |

| Study B | Anticancer drug formulation | Achieved significant tumor reduction in preclinical models without notable side effects. |

| Study C | Neuroprotective agent | Demonstrated efficacy in reducing neuroinflammation in animal models of neurodegenerative diseases. |

Mecanismo De Acción

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

When compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate stands out due to its unique structural features and reactivity. Similar compounds include:

[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid: Shares a similar functional group but differs in the core structure.

[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl] acetate: Similar functional groups but with a different ring size, leading to variations in reactivity and applications.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Overview

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to a cyclopentyl acetate moiety. This structural configuration is significant for its reactivity and interaction with biological targets.

Molecular Formula: C11H19NO3

Molecular Weight: 215.28 g/mol

Anticancer Properties

Research indicates that derivatives of amino acid-based compounds, including those similar to this compound, exhibit anticancer activity. A study demonstrated that certain thiazole derivatives significantly inhibited the growth of cancer cells and reversed drug resistance in vitro by modulating P-glycoprotein (P-gp) activity, suggesting a potential pathway for compounds like this compound in cancer therapy .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with similar functional groups have been shown to possess activity against various bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The Boc group can influence the compound's stability and bioavailability, while the cyclopentyl structure may facilitate binding to target sites.

Synthesis Methods

The synthesis of this compound generally involves the following steps:

- Formation of the Boc-Amino Group:

- The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).

- Esterification:

- The protected amino compound is then reacted with cyclopentyl acetate in the presence of a suitable catalyst or base to form the desired ester.

Case Studies and Research Findings

- Anticancer Activity Study:

- Antimicrobial Screening:

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-Amino-Cyclopentanol | Moderate antibacterial | Inhibition of cell wall synthesis |

| 4-Hydroxybutyric Acid | Anticancer | P-gp modulation |

| 3-((tert-Butoxycarbonyl)amino)-Cyclohexane Acetate | Anticancer, Antimicrobial | Enzyme inhibition |

Propiedades

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPDVIOPSKNAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.